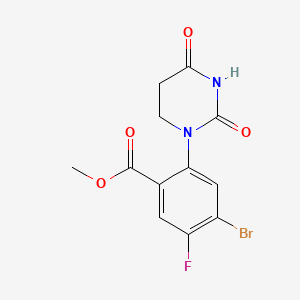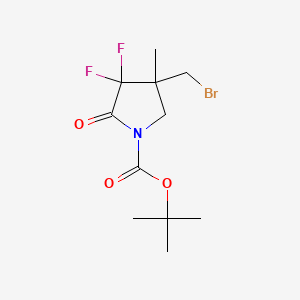
Potassium trifluoro(thiazol-5-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(thiazol-5-yl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds have gained significant attention due to their unique properties and wide range of applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(thiazol-5-yl)borate typically involves the reaction of thiazole derivatives with boron trifluoride and potassium fluoride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction. The general reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification: Crystallization or recrystallization techniques to obtain pure compounds
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to ensure product purity and consistency
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(thiazol-5-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, or nickel catalysts for substitution reactions
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted thiazole derivatives.
Applications De Recherche Scientifique
Potassium trifluoro(thiazol-5-yl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological labeling and imaging due to its stability and reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of potassium trifluoro(thiazol-5-yl)borate involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming stable boron-carbon bonds. The pathways involved include:
Transmetalation: Transfer of the boron group to a metal catalyst, facilitating the formation of new chemical bonds.
Oxidative Addition: The boron group undergoes oxidative addition to form reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(4-methylthiazol-5-yl)borate
- Potassium trifluoro(2-thiazolyl)borate
- Potassium trifluoro(4-phenylthiazol-5-yl)borate
Uniqueness
Potassium trifluoro(thiazol-5-yl)borate is unique due to its specific thiazole ring structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C3H2BF3KNS |
|---|---|
Poids moléculaire |
191.03 g/mol |
Nom IUPAC |
potassium;trifluoro(1,3-thiazol-5-yl)boranuide |
InChI |
InChI=1S/C3H2BF3NS.K/c5-4(6,7)3-1-8-2-9-3;/h1-2H;/q-1;+1 |
Clé InChI |
MLNBBCSLEQXUPG-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CN=CS1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



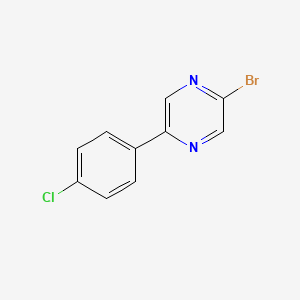
![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)

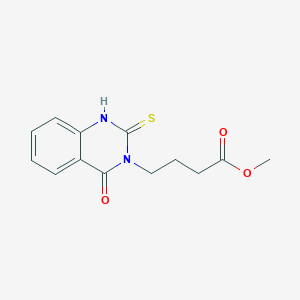

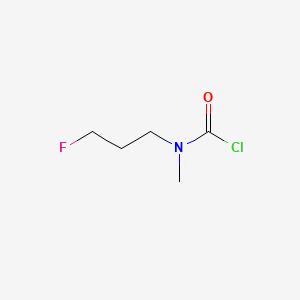
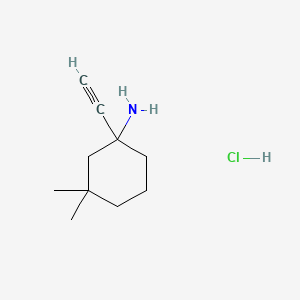
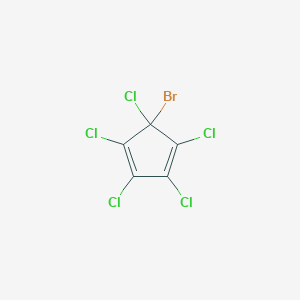
![2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide](/img/structure/B15300069.png)
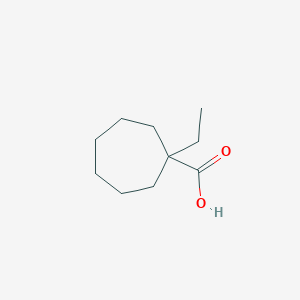
![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
